Cyanobutadiene

Description

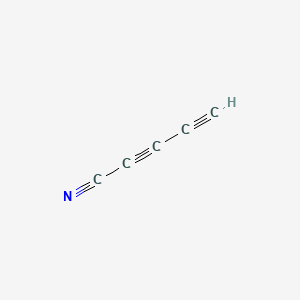

Structure

2D Structure

Propriétés

Numéro CAS |

59866-32-9 |

|---|---|

Formule moléculaire |

C5HN |

Poids moléculaire |

75.07 g/mol |

Nom IUPAC |

penta-2,4-diynenitrile |

InChI |

InChI=1S/C5HN/c1-2-3-4-5-6/h1H |

Clé InChI |

WRARULQOSOCOQD-UHFFFAOYSA-N |

SMILES canonique |

C#CC#CC#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanobutadiene can be synthesized through various methods. One notable approach involves a diastereoselective synthesis to generate (E)-1-cyano-1,3-butadiene via tandem SN2 and E2’ reactions . The potential energy surfaces of these reactions were analyzed using density functional theory calculations, and the observed diastereoselectivity was rationalized in the context of the Curtin-Hammett principle .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the preparation of pure samples of these reactive compounds is crucial for their study and application in various fields .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanobutadiene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include nucleophiles for SN2 reactions and bases for E2’ reactions . The reaction conditions often involve controlled temperatures and solvents to ensure the stability and reactivity of the compound.

Major Products: The major products formed from the reactions of this compound include various isomers of the compound itself, such as (E)-1-cyano-1,3-butadiene and (Z)-1-cyano-1,3-butadiene .

Applications De Recherche Scientifique

Cyanobutadiene and its isomers have applications in organic chemistry, molecular spectroscopy, and astrochemistry . The four this compound isomers include (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) .

Scientific Research Applications

- Organic Synthesis Stereoselective and semi-selective synthetic routes were developed to acquire the necessary quantities of each isomer, depicted on the right .

- Astrochemistry this compound isomers are of considerable interest to the astrochemistry communities . The preparation of pure samples of these reactive compounds enables measurement of their laboratory rotational spectra, which are the critical data needed to search for these species in space by radioastronomy .

- Molecular Spectroscopy The procedures reported in this work enable detailed studies of the high-resolution rotational spectroscopy of the four this compound isomers . The rotational spectrum of each of these compounds is very complex; having a pure sample, for which spectral features are not obscured by impurities, is critical to achieve a sophisticated analysis of the complex spectrum .

- Spectroscopic measurements Improved isolation of these nitriles allows new spectroscopic measurements of broad interest to the chemistry community .

- Computational Chemistry Computational chemistry through Gaussian and CFOUR is used to support the prediction and interpretation of experimental results . The diastereoselectivity observed in the synthesis of E-1-cyano-1,3-butadiene via the Curtin-Hammett principle was rationalized using the computed potential energy surface .

Case studies

- Synthesis and Characterization of this compound Isomers Four this compound isomers were synthesized in good yields and isolated as pure compounds : (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) . A diastereoselective synthesis was developed to generate (E)-1-cyano-1,3-butadiene (1) (10:1 E/Z) via tandem SN2 and E2' reactions .

- Rotational Spectra of Three this compound Isomers Three this compound isomers have been synthesized and their rotational spectra analyzed in the 130–375 GHz frequency range .

- HCN Isomerization Phase-space reaction network on a multisaddle energy landscape: HCN isomerization .

Mécanisme D'action

The mechanism of action of cyanobutadiene involves its interactions with various molecular targets and pathways. The compound’s large dipole moments confer intense rotational transitions, facilitating its identification by radioastronomy . The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .

Comparaison Avec Des Composés Similaires

Key Properties

- Reactivity: The cyano group enhances electrophilicity, promoting dimerization and participation in Diels-Alder reactions .

- Luminescence: Tetracyanobutadiene derivatives display unusual near-infrared (NIR) luminescence (650–900 nm), attributed to intramolecular charge transfer (ICT) between cyano groups and the conjugated π-system .

Comparison with Similar Compounds

This compound is compared below with structurally analogous compounds, focusing on electronic properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Electronic Effects: Cyano groups (–CN) are stronger electron-withdrawing groups than fluorine (–F), leading to greater polarization of the butadiene backbone in this compound. This enhances electrophilicity and dimerization rates compared to fluorobutadiene . Tetrathis compound derivatives exhibit redshifted absorption/emission spectra due to extended conjugation, a feature absent in mono-substituted analogs .

Dimerization Behavior: 1-Cyanobutadiene: Thermal dimerization produces a mixture of four dimers (la–ld), with structures confirmed via NMR and X-ray crystallography. This contrasts with 2-fluorobutadiene, which forms fewer dimers due to steric and electronic differences . 2-Cyanobutadiene: A newly isolated dimer exhibits regioselectivity distinct from the 1-cyano isomer, highlighting the impact of substituent position on reaction pathways .

Optoelectronic Applications: Tetrathis compound’s NIR luminescence is exploited in bio-imaging and light-emitting diodes (LEDs), whereas mono-cyano and fluoro derivatives lack such functionality . Fluorobutadiene derivatives are more suited for conductive polymers due to balanced electron-withdrawing and donating properties .

Q & A

Q. How does this compound’s polymerization behavior vary under radical vs. anionic initiation, and what characterization methods differentiate mechanisms?

- Methodological Answer : Monitor polymerization kinetics via in-situ Raman spectroscopy. GPC and MALDI-TOF analyze molecular weight distributions, while ESR spectroscopy detects radical intermediates. Compare with Mayo-Williams plots for mechanism validation .

Methodological Guidelines for Rigorous Research

- Data Validation : Cross-reference experimental results with Reaxys or SciFinder entries for consistency with prior studies .

- Reproducibility : Document inert-atmosphere techniques (glovebox/Schlenk) and calibration curves for instrumentation .

- Ethical Compliance : Adopt Green Chemistry principles (solvent recycling, waste minimization) in synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.